molecular formula C13H15NO3 B3117259 Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate CAS No. 2222512-10-7

Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate

Cat. No.: B3117259
CAS No.: 2222512-10-7
M. Wt: 233.26 g/mol
InChI Key: DAFZBVIZHQGYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate is a benzoate ester derivative featuring a pyrrolidine ring conjugated via a carbonyl group at the 2-position of the benzene ring.

Properties

IUPAC Name

methyl 2-(pyrrolidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-7-3-2-6-10(11)12(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFZBVIZHQGYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate typically involves the esterification of 2-(pyrrolidin-1-yl)carbonylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate has the molecular formula C13H15NO3C_{13}H_{15}NO_3. The compound features a benzoate moiety linked to a pyrrolidine ring, which influences its chemical reactivity and biological interactions. Its IUPAC name is methyl 2-(pyrrolidine-1-carbonyl)benzoate, and it exhibits a purity of around 98% in commercial preparations .

Chemistry

In the field of organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Converts to corresponding carboxylic acids.
  • Reduction : Converts the ester group to alcohols.
  • Electrophilic Substitution : The aromatic ring can participate in reactions like nitration or halogenation.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

This compound is being investigated for its potential biological activities , particularly in medicinal chemistry. Studies have suggested that it may exhibit:

  • Antimicrobial properties : Showing effectiveness against various bacterial strains.
  • Anticancer activities : Early research indicates potential efficacy in inhibiting cancer cell proliferation.

The presence of the pyrrolidine ring allows for multiple interactions with biological targets through hydrogen bonding and hydrophobic interactions, enhancing its potential as a therapeutic agent .

Medicine

This compound is explored for its role in drug development . Its structural features make it a candidate for designing new therapeutic agents aimed at treating diseases such as cancer and bacterial infections. Research is ongoing to evaluate its efficacy and safety profiles in clinical settings .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to serve as an intermediate makes it valuable in synthesizing various chemical products used across different sectors, including pharmaceuticals and agrochemicals .

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Activity Study : A research paper demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.
  • Cancer Cell Proliferation Inhibition : Experimental results indicated that this compound inhibited proliferation of specific cancer cell lines in vitro, warranting further investigation into its mechanisms of action.
  • Synthesis of Novel Therapeutics : A synthetic route utilizing this compound as an intermediate led to the development of novel therapeutic agents with enhanced efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Methyl benzoate derivatives are frequently modified at the 2-position to confer specific biological or chemical functionalities. Below is a comparative analysis of key structural analogs:

Compound Name Substituent at 2-Position Application/Use Key Properties
Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate Pyrrolidinyl carbonyl Not explicitly stated Likely enhanced hydrogen-bonding due to pyrrolidine’s NH group; potential for non-covalent interactions in biological systems.
Bensulfuron methyl ester Pyrimidinyl amino sulfonyl urea Herbicide (sulfonyl urea) Sulfonyl urea group inhibits acetolactate synthase (ALS), disrupting plant growth .
Diclofop-methyl Phenoxy propanoate Herbicide Phenoxy group targets lipid biosynthesis in grasses .
Haloxyfop methyl ester Pyridinyl oxy-phenoxy propanoate Herbicide Chloro-trifluoromethyl pyridine enhances lipophilicity and herbicidal activity .

Key Observations :

  • Pyrrolidinyl Carbonyl vs. Sulfonyl Urea : The pyrrolidinyl group may facilitate hydrogen bonding (via NH) and conformational flexibility, whereas sulfonyl ureas rely on hydrogen-bonding with sulfonyl and urea moieties for enzyme inhibition .
Crystallographic and Hydrogen-Bonding Properties

Evidence from crystal structures of related benzoate derivatives highlights the role of substituents in solid-state interactions. For example:

  • Chlorobenzoate derivatives (e.g., 2-amino-5-chlorobenzoate) form extensive hydrogen-bonding networks via NH and Cl groups, stabilizing crystal lattices .
  • Pyrrolidinium-containing compounds exhibit cation-anion interactions, where the pyrrolidine NH group participates in hydrogen bonding with carboxylate anions .
Table 1: Physicochemical Comparison of Selected Methyl Benzoate Derivatives
Property This compound Bensulfuron Methyl Ester Diclofop-Methyl
Substituent Polarity Moderate (amide-like) High (sulfonyl urea) Low (phenoxy)
Hydrogen-Bonding Capacity High (NH from pyrrolidine) High (sulfonyl, urea) Low
Typical Application Unknown Herbicide Herbicide
Bioactivity Mechanism Speculative: Receptor modulation ALS inhibition ACCase inhibition
Key Insights:
  • The pyrrolidinyl carbonyl group introduces a balance of polarity and flexibility, contrasting with the rigid, high-polarity sulfonyl ureas or hydrophobic phenoxy groups.

Biological Activity

Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate, also known by its CAS number 2222512-10-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound consists of a benzoate moiety linked to a pyrrolidine ring via a carbonyl group. Its structural formula can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

This compound is characterized by its ability to interact with various biological targets, which may lead to diverse pharmacological effects.

Antibacterial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial activity. For instance, studies on carbapenem derivatives containing pyrrolidine moieties have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivityTarget
1beta-methylcarbapenemsAntibacterialMRSA, Gram-negative bacteria
This compoundPotentially antibacterialTBD

Anticancer Activity

Preliminary studies have suggested that compounds with similar structural features may possess anticancer properties. For example, some pyrrolidine-based compounds have shown inhibitory effects on cancer cell lines, indicating a potential for further exploration in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
  • Receptor Binding : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Study on Antibacterial Activity

A study published in PubMed investigated the synthesis and antibacterial activity of pyrrolidine-containing carbapenems. The findings highlighted the importance of substituents on the pyrrolidine ring in enhancing antibacterial efficacy .

Anticancer Research

Research focusing on pyrrolidine derivatives has revealed promising results in inhibiting tumor growth in vitro. For instance, certain derivatives showed IC50 values indicative of effective growth inhibition against various cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a dialkylamine (e.g., pyrrolidine) can react with a fluorinated or substituted benzoate precursor in polar aprotic solvents like DMF, using potassium carbonate as a base at elevated temperatures (150°C). Post-reaction, extraction with ethyl acetate and purification via column chromatography yield the product. Yield optimization (~93%) is achieved by monitoring reaction progress via TLC and adjusting heating duration .

Q. How should researchers purify this compound?

Post-synthesis, the crude mixture is extracted with ethyl acetate (3×60 mL) and washed with ammonium chloride to remove residual base. Drying over MgSO₄ and solvent removal under reduced pressure precede recrystallization or chromatography. For analogs like fluorobenzoate derivatives, HPLC or preparative TLC may resolve polar byproducts .

Q. What spectroscopic methods confirm the compound’s structure?

  • 1H NMR : Key signals include aromatic protons (δ 7.61–6.75 ppm), pyrrolidine methylene groups (δ 3.33–1.96 ppm), and ester carbonyl protons (δ 10.01 ppm) .
  • HRMS/Elemental Analysis : Verify molecular weight (e.g., C₁₃H₁₅NO₃) and nitrogen content (calculated ~7.99%) .

Advanced Research Questions

Q. How to resolve discrepancies in reported NMR data for structurally similar analogs?

Variations in δ values may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or substituent electronic effects. For example, fluorinated analogs (e.g., Methyl 4-fluoro-2-pyrrolo[2,3-b]pyridinyloxybenzoate) show downfield shifts in aromatic protons due to electron-withdrawing groups. Cross-validate with computational methods (DFT) or compare with high-purity reference standards .

Q. What strategies improve reaction yields in scale-up synthesis?

Microwave-assisted synthesis reduces reaction time (e.g., 20 hours → 1–2 hours) and minimizes side reactions. For example, heating n-butanol with cyanothioacetamide under microwave conditions enhances regioselectivity in heterocyclic coupling . Optimize stoichiometry (1:1.05 reagent ratio) to account for volatile amine loss .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core Modifications : Replace pyrrolidine with piperazine (e.g., Methyl 4-(piperazin-1-yl)benzoate derivatives) to assess steric/electronic effects on bioactivity .
  • Substituent Effects : Introduce fluorine or methyl groups at the 4-position of the benzoate ring to enhance metabolic stability, as seen in fluorinated analogs with improved pharmacokinetic profiles .

Q. What analytical techniques identify and quantify synthetic byproducts?

  • LC-MS : Detect low-abundance impurities (e.g., unreacted 2-fluorobenzaldehyde or dialkylamine adducts).
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives (e.g., hexahydro-pyrrolo-quinoline analogs) .

Methodological Considerations

Q. How to address contradictory literature on reaction mechanisms for pyrrolidine-carbonyl coupling?

Re-evaluate proposed mechanisms (e.g., SNAr vs. radical pathways) using isotopic labeling (e.g., ¹⁵N-pyrrolidine) or kinetic studies. For example, monitor intermediate formation via in-situ IR spectroscopy to distinguish between stepwise and concerted pathways .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Solubility : Use DMSO stock solutions (<10 mM) with sonication to prevent aggregation.
  • Stability Testing : Conduct HPLC-PDA analyses under assay conditions (e.g., pH 7.4 buffer, 37°C) to confirm compound integrity over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.